Introduction: The Significance of a Polysubstituted Pyridine Scaffold
Introduction: The Significance of a Polysubstituted Pyridine Scaffold
An In-Depth Technical Guide: Synthesis and Characterization of (2-Chloro-4-iodopyridin-3-yl)methanol
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of (2-Chloro-4-iodopyridin-3-yl)methanol, a valuable halogenated pyridine building block. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and analytical interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound. This document serves as a practical resource for chemists engaged in medicinal chemistry, agrochemical synthesis, and materials science, where functionalized heterocyclic intermediates are of critical importance.
Halogenated pyridines are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of chloro, iodo, and hydroxymethyl substituents on the pyridine ring of (2-Chloro-4-iodopyridin-3-yl)methanol offers a unique platform for diverse chemical transformations. The chlorine and iodine atoms provide distinct reactivity profiles for cross-coupling reactions, while the primary alcohol function serves as a handle for esterification, etherification, or oxidation. This trifunctional scaffold is therefore a highly valuable building block for creating libraries of compounds for biological screening and developing novel materials.[3]
This guide details a robust and logical two-step synthetic sequence, beginning with the formylation of a readily available precursor followed by the selective reduction of the resulting aldehyde. Furthermore, it provides a thorough guide to the analytical characterization of the final product, ensuring unambiguous structural confirmation and purity assessment.
Physicochemical and Safety Data
A summary of the key properties and identifiers for the target compound is provided below. This data is essential for proper handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 884494-44-4 | [4][5][6] |
| Molecular Formula | C₆H₅ClINO | [4][5] |
| Molecular Weight | 269.47 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid | [5][7] |
| Melting Point | 87-92 °C | [7][9] |
| Purity (Typical) | >96.0% (HPLC) | [5] |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | Inferred from protocols |
| Sensitivity | Light Sensitive | [7][10] |
| Storage | Store at 2-8°C, protected from light | [7] |
Hazard Profile: (2-Chloro-4-iodopyridin-3-yl)methanol is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7]
Overall Synthetic Strategy
The synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol is most efficiently achieved via a two-step process. This approach is predicated on the creation of an aldehyde intermediate, which is then selectively reduced to the corresponding primary alcohol. This strategy is advantageous as it utilizes well-established and high-yielding transformations.
-
Directed Ortho-Metalation & Formylation: The process begins with the deprotonation of 2-chloro-4-iodopyridine at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophilic formylating agent, such as ethyl formate, to install the aldehyde group, yielding 2-chloro-4-iodopyridine-3-carboxaldehyde.
-
Selective Aldehyde Reduction: The aldehyde intermediate is subsequently reduced to the target primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal for this step, as it efficiently reduces the aldehyde without affecting the chloro and iodo substituents or the pyridine ring.
Caption: Synthetic pathway for (2-Chloro-4-iodopyridin-3-yl)methanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-iodopyridine-3-carboxaldehyde (Intermediate)
Rationale: This procedure utilizes directed ortho-metalation, a powerful tool for functionalizing aromatic rings regioselectively. LDA is chosen as the base because it is exceptionally strong, allowing for the deprotonation of the relatively acidic C3 proton of the pyridine ring, but it is sterically hindered, which minimizes nucleophilic attack on the starting material. The reaction is conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate. Ethyl formate serves as a simple and effective C1 electrophile to generate the aldehyde.[11][12]
Materials:
-
2-Chloro-4-iodopyridine
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the LDA solution (1.5 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 2-3 hours. The color of the solution may change, indicating the formation of the lithiated species.
-
Formylation: Add ethyl formate (2.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1.5 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 2 M HCl while the mixture is still cold. Allow the flask to warm to room temperature.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-iodopyridine-3-carboxaldehyde as a solid.[11]
Protocol 2: Synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol (Target Compound)
Rationale: This protocol employs sodium borohydride for the reduction of the aldehyde. NaBH₄ is a cost-effective, safe, and highly selective reagent for reducing aldehydes and ketones to their corresponding alcohols.[13][14] It is mild enough not to reduce the pyridine ring or cleave the carbon-halogen bonds under these conditions. Methanol is used as the solvent as it is protic, which facilitates the reduction mechanism, and readily dissolves both the substrate and the reagent.
Materials:
-
2-Chloro-4-iodopyridine-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-chloro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, controlling the rate of addition to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2-Chloro-4-iodopyridin-3-yl)methanol as a crystalline solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum of the aldehyde intermediate provides a benchmark for comparison.
Table 2: Known ¹H NMR Data for 2-Chloro-4-iodopyridine-3-carboxaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 10.22 | Singlet (s) | - | 1H | Aldehyde (-CH O) |
| 8.09 | Doublet (d) | 5.0 | 1H | Pyridine H-6 |
| 7.95 | Doublet (d) | 5.0 | 1H | Pyridine H-5 |
Solvent: CDCl₃, Frequency: 500 MHz. Source:[11]
Upon reduction to (2-Chloro-4-iodopyridin-3-yl)methanol, significant and predictable changes in the NMR spectra are expected. The aldehyde proton signal at ~10 ppm will disappear, and new signals corresponding to the hydroxymethyl group (CH₂ and OH) will appear.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for (2-Chloro-4-iodopyridin-3-yl)methanol
| Spectrum | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration/Type | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~8.25 | Doublet (d) | 1H | Pyridine H-6 |
| ~7.80 | Doublet (d) | 1H | Pyridine H-5 | |
| ~4.80 | Singlet (s) or Doublet (d) | 2H | Methylene (-CH ₂OH) | |
| ~2.5-3.5 | Broad Singlet (br s) | 1H | Hydroxyl (-CH₂OH ) | |
| ¹³C NMR | ~155 | Aromatic C | 1C | C2 (C-Cl) |
| ~152 | Aromatic C | 1C | C6 (C-H) | |
| ~140 | Aromatic C | 1C | C5 (C-H) | |
| ~135 | Aromatic C | 1C | C3 (C-CH₂OH) | |
| ~100 | Aromatic C | 1C | C4 (C-I) |
| | ~60 | Aliphatic C | 1C | Methylene (C H₂OH) |
Rationale for Predictions:
-
¹H NMR: The aldehyde proton (δ 10.22) is absent. A new methylene proton signal appears around δ 4.80. The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent-dependent. The aromatic protons are expected to shift slightly due to the change in the electronic nature of the C3 substituent.
-
¹³C NMR: The aldehyde carbonyl carbon (typically δ > 180 ppm) is replaced by an aliphatic methylene carbon signal around δ 60 ppm. The chemical shifts of the pyridine ring carbons are adjusted accordingly.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula. Due to the presence of chlorine and iodine, the molecular ion will exhibit a characteristic isotopic pattern.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [C₆H₅³⁵ClINO]⁺ | 268.9104 | Molecular Ion (M⁺) with ³⁵Cl |
| [C₆H₅³⁷ClINO]⁺ | 270.9075 | Molecular Ion (M⁺) with ³⁷Cl |
Expected Fragmentation Pathway: Under electron ionization (EI), common fragmentation pathways would include the loss of the hydroxyl group as water (-18 Da), loss of a chlorine radical (-35/37 Da), and loss of an iodine radical (-127 Da). The relative abundance of the M⁺ and [M+2]⁺ peaks (approximately 3:1) will be a key diagnostic feature for the presence of a single chlorine atom.[15]
Conclusion
This guide outlines a reliable and well-documented synthetic route for producing high-purity (2-Chloro-4-iodopyridin-3-yl)methanol. The two-step sequence involving directed ortho-metalation/formylation followed by selective aldehyde reduction is both logical and scalable. The provided characterization data, including known values for the synthetic intermediate and well-reasoned predictions for the final product, serves as a robust framework for analytical confirmation. By understanding the rationale behind the chosen methodologies, researchers can confidently synthesize and utilize this versatile chemical building block for a wide range of applications in drug discovery and chemical innovation.
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